molecular formula C23H33N5O7S B13897771 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

Cat. No.: B13897771
M. Wt: 523.6 g/mol
InChI Key: KWNGAZCDAJSVLC-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, imides, and thioimidazoles, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as acylation, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can convert certain functional groups, such as imides, into amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, altering its reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites, influencing the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C23H33N5O7S

Molecular Weight

523.6 g/mol

IUPAC Name

2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

InChI

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)

InChI Key

KWNGAZCDAJSVLC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

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